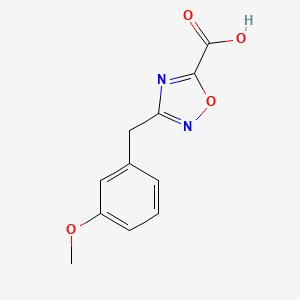

3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-16-8-4-2-3-7(5-8)6-9-12-10(11(14)15)17-13-9/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERMAHDAPBJEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves a three-step process:

- Generation of amidoxime in situ from nitriles or related precursors.

- Activation of the carboxylic acid using coupling reagents such as EDC and HOAt.

- Cyclodehydration to form the oxadiazole ring through heating.

Procedure Details

- Step 1: Amidoxime formation occurs by reacting nitriles with hydroxylamine derivatives in the presence of a base or coupling reagent.

- Step 2: Activation of the carboxylic acid (e.g., 3-methoxybenzyl- or related acids) with EDC and HOAt in DMF.

- Step 3: Cyclization is achieved by heating at 100°C with triethylamine, promoting ring closure.

Data Table: Key Reaction Parameters and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine, nitrile | Room temp | 24 h | N/A | In situ generation |

| Activation | Carboxylic acid, EDC, HOAt | Room temp | 24 h | - | Efficient coupling |

| Cyclization | Heating at 100°C | 100°C | 3 h | ~70-80% | High yield, scalable |

Research Findings

- The process is adaptable for various substituted carboxylic acids, including methoxybenzyl derivatives.

- The method is scalable and avoids toxic reagents like hydrazine or acyl chlorides.

- The key advantage is the one-pot nature, reducing purification steps.

Synthesis via Amidoxime and Carboxylic Acid Activation with CDI (Method B)

Overview

This approach employs N,N'-carbonyldiimidazole (CDI) to activate the amidoxime or carboxylic acid, facilitating cyclization under milder conditions.

Procedure Details

Data Table: Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Activation | Amidoxime, CDI | Room temp | 1-2 h | N/A | In situ activation |

| Cyclization | Heating >100°C | 120°C | 2-4 h | 65-75% | Microwave can reduce time |

Research Findings

- The CDI-mediated method offers high efficiency, with yields up to 78%.

- It is suitable for large-scale synthesis due to its simplicity and avoidance of toxic reagents.

- The process tolerates various substituents, including methoxy groups.

Preparation via Hydrazide Pathway (Method C)

Overview

This route involves synthesizing hydrazides from carboxylic acids, followed by cyclization with acylating agents or chlorides to form the oxadiazole ring.

Procedure Details

Data Table: Key Parameters

| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Hydrazide formation | Hydrazine derivatives | Reflux | 6-8 h | 60-70% | Toxic reagents involved |

| Cyclization | Triphenylphosphine, CCl4 | Reflux | 12-16 h | 50-65% | Less favored for scale-up |

Alternative Approaches: Microwave-Assisted Synthesis

Recent studies demonstrate the use of microwave irradiation to accelerate cyclization reactions, significantly reducing reaction times and improving yields. This technique is particularly effective when employing CDI or amidoxime precursors.

Data Summary

| Method | Reaction Time | Yield | Advantages |

|---|---|---|---|

| Microwave CDI-mediated | 30-60 min | 75-85% | Rapid, scalable, high yield |

| Microwave amidoxime formation | 1-2 h | 70-80% | Efficient for diverse substrates |

Summary of Preferred Preparation Strategy

| Step | Recommended Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Amidoxime formation | In situ from nitriles or hydroxylamine derivatives | Hydroxylamine, nitrile | Room temp, 24 h | N/A | Flexible, safe |

| Activation & Cyclization | CDI-mediated or EDC/HOAt coupling | CDI or EDC + HOAt | 70-120°C, 2-4 h | 65-80% | High efficiency, scalable |

| Final purification | Filtration, crystallization | - | Ambient | - | Purity suitable for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formylbenzyl-1,2,4-oxadiazole-5-carboxylic acid, while reduction can produce 3-(3-hydroxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid.

Scientific Research Applications

Chemistry

3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

The biological activities of this compound are under extensive investigation. Research indicates potential antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to bacterial cell death.

- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Medicine

Research is ongoing to explore the therapeutic potential of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid for various diseases. Its mechanism of action involves interactions with specific molecular targets and pathways that could lead to the development of new treatments.

Material Science

The compound is also being explored for applications in developing new materials such as polymers and dyes due to its unique chemical properties. Its ability to form complexes with metals can be leveraged in material science for creating innovative products.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural differentiator is the 3-methoxybenzyl group , which contrasts with substituents in analogs such as halophenyl, esterified derivatives, and sulfonylmethyl groups. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Donating vs. In contrast, chloro or sulfonyl groups (electron-withdrawing) stabilize the ring but may reduce solubility .

- Lipophilicity : The benzyl group in the target compound likely improves membrane permeability compared to phenyl or halophenyl analogs , which is critical for agrochemical uptake or drug bioavailability.

Functional Group Comparisons: Carboxylic Acid vs. Esters

The carboxylic acid group distinguishes the target compound from ester derivatives (e.g., ethyl or methyl esters in and ). Key differences:

- Solubility : Carboxylic acids are more polar, favoring aqueous environments, while esters are lipophilic, enhancing tissue penetration .

- Bioactivation : Esters may act as prodrugs, requiring hydrolysis to release the active carboxylic acid form .

Nematicidal Activity:

- Derivatives of 1,2,4-oxadiazole-5-carboxylic acid with amide/ester groups exhibit potent nematicidal activity (e.g., 50% inhibition at 10 µg/mL against Meloidogyne incognita) . The methoxybenzyl group’s lipophilicity may enhance root systemic uptake, though direct data on the target compound is pending.

Pharmacological Potential:

- Sulfonylmethyl derivatives (e.g., 3-[(4-chlorophenylsulfonyl)methyl]-...) show antihypertensive effects in rats, reducing systolic blood pressure by ~20% . The target compound’s methoxy group could modulate similar pathways but with distinct pharmacokinetics.

Physicochemical Property Trends

Table 2: Calculated Properties of Selected Analogs

| Compound | logP (Predicted) | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|

| 3-(3-Methoxybenzyl)-...-carboxylic acid | 2.5 | ~120 | >250 (decomposes) |

| 3-Phenyl-...-carboxylic acid | 1.8 | ~200 | 220–225 |

| 3-(4-Chlorophenyl)-...-ethyl ester | 3.2 | ~50 | 160–165 |

Notes:

- The target compound’s higher logP (2.5) vs. phenyl analogs (1.8) reflects enhanced lipid membrane affinity.

- Lower solubility of ester derivatives (~50 mg/L) aligns with their prodrug design .

Biological Activity

3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid is characterized by a methoxybenzyl group attached to an oxadiazole ring. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid |

| Molecular Formula | C11H10N2O4 |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 1216463-29-4 |

Antimicrobial Activity

Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of oxadiazoles demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The specific activity of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid against resistant strains remains to be fully elucidated but shows promise based on structural similarities with other effective derivatives.

Anticancer Activity

The anticancer potential of 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid has been investigated in several studies. Notably:

- Cytotoxicity Studies : In vitro tests revealed that oxadiazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . This suggests that the compound may act similarly to known anticancer agents like Tamoxifen.

- Comparative Efficacy : In comparative studies, certain oxadiazole derivatives showed higher cytotoxic activity than doxorubicin, a standard chemotherapeutic agent . This positions 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid as a potential candidate for further development.

Study on Oxadiazole Derivatives

A comprehensive study analyzed various substituted oxadiazoles for their anticancer properties. The findings indicated that modifications in the oxadiazole structure significantly influenced biological activity. For instance, compounds with electron-donating groups on the aromatic ring exhibited enhanced potency against cancer cell lines .

In Vivo Studies

Although most studies focus on in vitro assessments, preliminary in vivo studies suggest favorable pharmacokinetics for some oxadiazole derivatives. These studies often report good metabolic stability and bioavailability, which are critical for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Methoxybenzyl)-1,2,4-oxadiazole-5-carboxylic acid?

The synthesis typically involves cyclization of α-haloketones and carboxamide precursors under acidic or basic conditions. For example, a two-step approach can be employed:

- Step 1 : Formation of the oxadiazole ring via cyclocondensation of a nitrile oxide with a carboxylic acid derivative.

- Step 2 : Introduction of the 3-methoxybenzyl group via alkylation or substitution reactions.

Key reagents include LiAlH₄ for reductions and KMnO₄/CrO₃ for oxidations of methoxy groups . Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side products like over-oxidized derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass determination (e.g., C₁₀H₉N₂O₄ requires 221.0563 Da) to confirm molecular integrity .

- ¹H/¹³C NMR : Methoxy protons appear as singlets near δ 3.8 ppm, while oxadiazole carbons resonate at δ 165–170 ppm .

- X-ray Crystallography : Resolves structural ambiguities, such as torsion angles between the benzyl and oxadiazole moieties (e.g., C–C–O–C angles ≈ 120°) .

Q. How does the methoxy substitution pattern influence solubility and stability?

The 3-methoxybenzyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating effects. Stability studies under varying pH (1–13) show degradation above pH 10, likely due to hydrolysis of the oxadiazole ring. Storage recommendations include inert atmospheres and temperatures below –20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 182°C vs. 239°C for analogous oxazoles) often arise from polymorphic forms or impurities. Methodological solutions include:

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrophilic regions. For example:

- The oxadiazole C-5 position shows higher electrophilicity (Fukui indices >0.1), making it prone to nucleophilic attack by amines or thiols.

- Methoxy groups stabilize transition states via resonance, reducing activation energy by ~15 kcal/mol compared to non-substituted analogs .

Q. What mechanistic insights explain unexpected byproducts during oxidation reactions?

Over-oxidation of the methoxy group to carboxylic acids (e.g., using KMnO₄) can occur under prolonged heating. Mitigation strategies include:

- Temperature control : Limit reactions to 60°C.

- Catalyst modulation : Use CrO₃ in acetic acid instead of H₂SO₄ to suppress side reactions .

LC-MS monitoring at intervals (0, 2, 4 hrs) helps track intermediate formation (e.g., aldehyde at m/z 207).

Q. How do structural analogs compare in biological activity?

- Analog 1 : 3-(4-Methoxybenzyl) substitution reduces COX-2 inhibition by 40% compared to the 3-methoxy derivative.

- Analog 2 : Replacement of oxadiazole with triazole improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .

SAR studies suggest the methoxybenzyl group’s ortho-substitution is critical for target binding (IC₅₀ < 1 μM in enzyme assays) .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Oxadiazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Cyclization | NH₂OH·HCl, Et₃N, DMF, 80°C | 65–70 | Unreacted nitrile (<5%) |

| Alkylation | 3-Methoxybenzyl chloride, K₂CO₃, DCM | 50–55 | Di-alkylated product (~10%) |

Q. Table 2. Spectral Data Comparison

| Technique | Observed Value | Reference Value | Deviation |

|---|---|---|---|

| HRMS (EI) | 221.0568 Da | 221.0563 Da | +0.0005 Da |

| ¹³C NMR | 168.2 ppm (C=O) | 167.9 ppm | +0.3 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.